![molecular formula C12H16N2O4S B5812905 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5812905.png)
4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway and is involved in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B-cell malignancies.
Mecanismo De Acción
4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid binds irreversibly to the active site of BTK, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for B-cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit cell proliferation in B-cell malignancies. It also reduces the infiltration of malignant cells into the bone marrow and lymphoid tissues. In addition, this compound has been shown to enhance the activity of other chemotherapeutic agents, such as rituximab, in preclinical models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid is its specificity for BTK, which reduces the likelihood of off-target effects. However, its irreversible binding to BTK may also limit its use in certain situations where reversible inhibition is desired. Additionally, the long-term effects of BTK inhibition on normal B-cell function and immune surveillance are not yet fully understood.
Direcciones Futuras
Future research on 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid could focus on its potential use in combination with other targeted therapies or immunotherapies, such as checkpoint inhibitors. Additionally, studies could investigate the effects of this compound on normal B-cell function and immune surveillance, as well as its potential use in other B-cell malignancies. Finally, the development of more potent and selective BTK inhibitors could improve the efficacy and safety of this class of drugs.
Métodos De Síntesis
The synthesis of 4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid involves several steps, including the preparation of key intermediates and the coupling of these intermediates to form the final product. The most common method for synthesizing this compound involves the use of palladium-catalyzed cross-coupling reactions and amide bond formation.
Aplicaciones Científicas De Investigación
4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these studies, this compound has been shown to inhibit BTK activity and downstream signaling pathways, resulting in decreased proliferation and survival of B-cells.
Propiedades
IUPAC Name |
4-[(3-carbamoyl-4-ethyl-5-methylthiophen-2-yl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-3-7-6(2)19-12(10(7)11(13)18)14-8(15)4-5-9(16)17/h3-5H2,1-2H3,(H2,13,18)(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSKCVDJIUCQBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

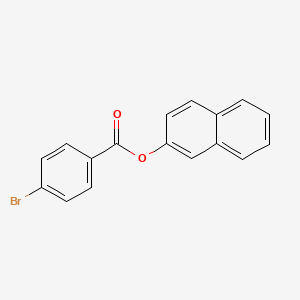
![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5812835.png)
![6-bromo-2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5812847.png)
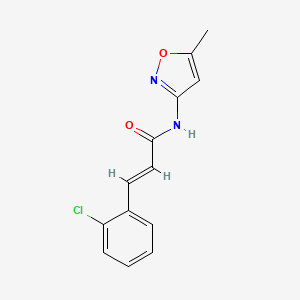
![N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)
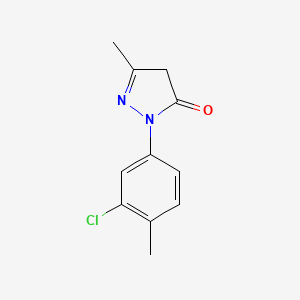
![S-(2-oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl) benzenecarbothioate](/img/structure/B5812869.png)
![N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide](/img/structure/B5812876.png)

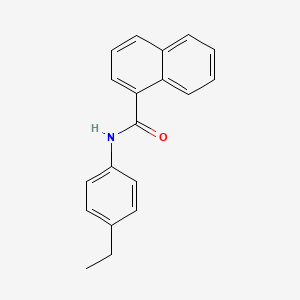
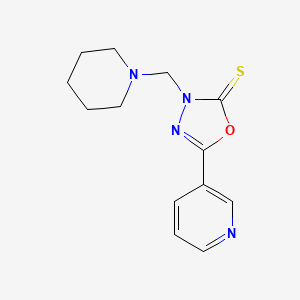
![3-{2-[(4-methyl-2-pyridinyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5812899.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5812911.png)
![4-({3-methyl-4-[(2-thienylcarbonyl)amino]phenyl}amino)-4-oxobutanoic acid](/img/structure/B5812919.png)